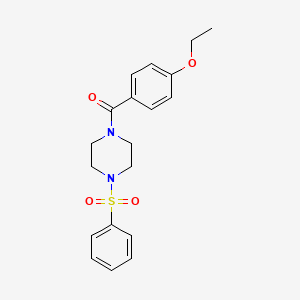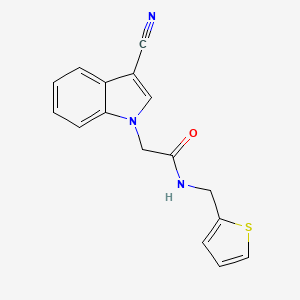![molecular formula C13H11BrN2OS B5785189 3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5785189.png)
3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide is not fully understood. However, studies have suggested that it may exert its biological activity through various mechanisms. It has been proposed that it may inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide in lab experiments is its broad range of biological activities. It has been shown to have anticancer, antimicrobial, and anti-inflammatory activity, making it a versatile compound for scientific research. Additionally, it has been found to be relatively stable and easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its biological activity.
Orientations Futures
There are several future directions for the study of 3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide. One potential direction is to further investigate its mechanism of action, which may lead to the development of more effective compounds with similar biological activity. Additionally, it may be worthwhile to explore its potential applications in the treatment of inflammatory disorders and other diseases. Finally, it may be useful to investigate its potential as a lead compound for the development of new drugs with anticancer, antimicrobial, and anti-inflammatory activity.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide. One such method involves the reaction of 3-bromo-benzohydrazide with 2-thiophene carboxaldehyde in the presence of a base. The reaction yields the desired product, which can be purified using column chromatography. Another method involves the reaction of 3-bromo-benzohydrazide with 2-thiophene carboxylic acid in the presence of a dehydrating agent. The reaction yields the desired product, which can be purified using recrystallization.
Applications De Recherche Scientifique
3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide has been found to exhibit a range of biological activities, making it a promising candidate for scientific research. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders.
Propriétés
IUPAC Name |
3-bromo-N-[(E)-1-thiophen-2-ylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-9(12-6-3-7-18-12)15-16-13(17)10-4-2-5-11(14)8-10/h2-8H,1H3,(H,16,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYXCZFBNFSDMJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)
![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)

![2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5785136.png)


![2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)

![N-benzyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5785181.png)
![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)
